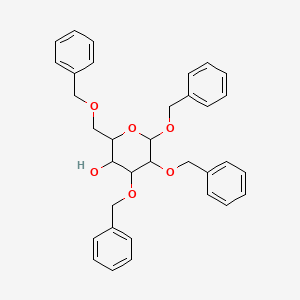

Benzyl 2,3,6-Tri-O-benzyl--D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of benzyl groups attached to the galactopyranoside structure. It is often used in carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside typically involves the protection of hydroxyl groups in galactose using benzyl groups. One common method involves the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are crucial in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex carbohydrates.

Biology: In the study of glycoproteins and glycolipids.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The benzyl groups provide stability and facilitate the compound’s binding to molecular targets. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- 2,3,6-Tri-O-benzyl-D-glucopyranose

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Uniqueness

Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is unique due to its specific pattern of benzylation, which provides distinct chemical properties and reactivity. This makes it particularly useful in selective synthesis and as a protective group in carbohydrate chemistry .

Biological Activity

Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside is a glycoside derived from galactose, characterized by the presence of three benzyl protecting groups on its hydroxyl positions. This compound exhibits notable biological activities and has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C27H30O6

- Molecular Weight : 442.53 g/mol

- Structure : The compound features a β-linkage at the anomeric carbon (C1), contributing to its hydrophobic nature due to the multiple benzyl groups. This structural configuration enhances its solubility in organic solvents while limiting its aqueous solubility.

Interaction with Lectins and Enzymes

The compound's structure allows it to mimic natural carbohydrates, which can influence biological processes such as:

- Binding Affinity : It interacts with lectins and enzymes that recognize galactose-containing structures. This binding is crucial for understanding carbohydrate interactions in biological systems and can inform drug development targeting specific pathways involving carbohydrate recognition.

Synthesis and Reactivity Studies

Studies have explored the synthesis of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside and its derivatives through various chemical reactions. Notably:

- Glycosylation Reactions : The synthesis involves reactions that yield predominantly β-anomers with reduced acyl transfer due to the protective benzyl groups at positions 3, 4, and 6. This selectivity is vital for developing compounds with specific biological activities .

Case Studies

- Glycosidic Bond Formation : Research has demonstrated that the presence of benzyl groups significantly influences the glycosidic bond formation process. For instance, studies showed that benzylation at C-3, C-4, and C-6 reduced acyl transfer during glycosylation reactions, leading to higher yields of desired products .

- Antiproliferative Activity : While direct studies on Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside are scarce, compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines. These studies suggest potential applications in cancer therapy through modulation of glycosidic interactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of Benzyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside | α-linkage | Different anomeric configuration affects reactivity |

| Benzyl 2-Azido-3,4,6-tri-O-benzyl-β-D-galactopyranoside | Azido group | Useful for click chemistry applications |

| Benzyl 2,4-Di-O-benzyl-α-D-galactopyranoside | Fewer benzyl protections | Allows for different reactivity patterns |

Properties

Molecular Formula |

C34H36O6 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2 |

InChI Key |

HYZRJGYIUDQFSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.